4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a sulfamoylphenyl group and a carbamothioyl group attached to a benzoic acid core. It has been studied for its potential as an inhibitor of carbonic anhydrases, enzymes that play a crucial role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar acylation reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfamoyl or carbamothioyl groups.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Potential therapeutic applications due to its enzyme inhibition properties, particularly in treating diseases like glaucoma and epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action for 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for various physiological processes . By inhibiting these enzymes, the compound can affect processes like pH regulation, respiration, and ion transport.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzenesulfonic acid
- 3-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid
Uniqueness
4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrases. This specificity makes it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
6637-30-5 |
---|---|
Molecular Formula |
C14H13N3O4S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(4-sulfamoylphenyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4S2/c15-23(20,21)12-7-5-11(6-8-12)17-14(22)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,15,20,21)(H2,16,17,22) |
InChI Key |
JOCZIEBABSKQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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